Cas no 445380-13-2 (2-(3,4-dimethoxyphenyl)-2-methyloxirane)

2-(3,4-dimethoxyphenyl)-2-methyloxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-dimethoxyphenyl)-2-methyloxirane
- AKOS012068474
- EN300-1829712
- 445380-13-2
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- Inchi: 1S/C11H14O3/c1-11(7-14-11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3
- InChI Key: YRSNGAXHJRWZRK-UHFFFAOYSA-N
- SMILES: O1CC1(C)C1C=CC(=C(C=1)OC)OC
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31Ų
- XLogP3: 1.5
2-(3,4-dimethoxyphenyl)-2-methyloxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829712-0.05g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1829712-2.5g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1829712-5.0g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1829712-0.5g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1829712-0.1g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1829712-10.0g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1829712-1g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1829712-5g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1829712-10g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1829712-0.25g |
2-(3,4-dimethoxyphenyl)-2-methyloxirane |
445380-13-2 | 0.25g |
$513.0 | 2023-09-19 |
2-(3,4-dimethoxyphenyl)-2-methyloxirane Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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2. Back matter
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 2-(3,4-dimethoxyphenyl)-2-methyloxirane
2-(3,4-Dimethoxyphenyl)-2-methyloxirane: A Comprehensive Overview
The compound 2-(3,4-dimethoxyphenyl)-2-methyloxirane, identified by the CAS registry number 445380-13-2, is a versatile and intriguing molecule that has garnered significant attention in both academic and industrial research. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers characterized by their strained ring structure. The presence of the 3,4-dimethoxyphenyl group and a methyl substituent on the oxirane ring imparts unique chemical properties, making it a valuable compound in various applications.
The synthesis of 2-(3,4-dimethoxyphenyl)-2-methyloxirane typically involves the epoxidation of allylic alcohols or through the reaction of alkenes with peracids. Recent advancements in catalytic epoxidation methods have enabled more efficient and selective synthesis of this compound. The oxirane ring is known for its reactivity under various conditions, making it a valuable intermediate in organic synthesis.
In terms of physical properties, 2-(3,4-dimethoxyphenyl)-2-methyloxirane exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in solution-phase reactions. The presence of the dimethoxyphenyl group contributes to its aromatic character and enhances its stability under thermal conditions.
The chemical reactivity of this compound is primarily governed by the electrophilic nature of the oxirane ring. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules. For instance, researchers have employed this compound in the construction of complex natural product analogs, leveraging its ability to undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.
In addition to its role in organic synthesis, 2-(3,4-dimethoxyphenyl)-2-methyloxirane has found applications in polymer chemistry. Its ability to undergo ring-opening polymerization under specific conditions has led to the development of novel polymeric materials with tailored properties. Recent advancements in controlled radical polymerization techniques have further expanded its utility in this domain.
The biological activity of this compound has also been explored extensively. Studies have demonstrated that it exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for drug discovery efforts. Furthermore, its ability to modulate cellular signaling pathways has been investigated in preclinical models, paving the way for future therapeutic applications.
In conclusion, 2-(3,4-dimethoxyphenyl)-2-methyloxirane (CAS No. 445380-13-2) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and reactivity continue to inspire innovative research directions, solidifying its position as an important molecule in modern chemistry.
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